7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 typically involves the alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-4-oxide with 2-bromoethyl acetate and sodium hydride in dimethylformamide. The product is then treated with acetic anhydride to form a diester, which is subsequently subjected to ammonolysis using methanolic ammonia to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often involve reagents like sodium iodide or bromine.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogen-substituted benzodiazepines.
Scientific Research Applications
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 has several applications in scientific research:
Chemistry: Used as a reference standard and in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 is unique due to its specific chemical structure, which includes a nitromethylene group and a fluorophenyl substituent
Properties
Molecular Formula |
C16H11ClFN3O2 |
---|---|
Molecular Weight |
332.72 g/mol |
IUPAC Name |
(2E)-7-chloro-5-(2-fluorophenyl)-2-(nitromethylidene)-1,3-dihydro-1,4-benzodiazepine |
InChI |
InChI=1S/C16H11ClFN3O2/c17-10-5-6-15-13(7-10)16(12-3-1-2-4-14(12)18)19-8-11(20-15)9-21(22)23/h1-7,9,20H,8H2/b11-9+/i11+1 |
InChI Key |
URZUOAKBDKORRD-HBBXWPOQSA-N |
Isomeric SMILES |
C1/[13C](=C\[N+](=O)[O-])/NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
Canonical SMILES |
C1C(=C[N+](=O)[O-])NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.